molecular formula C14H15Cl2NO B5875324 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one CAS No. 100445-54-3

3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5875324
CAS RN: 100445-54-3
M. Wt: 284.2 g/mol
InChI Key: XKOVPXDPRUZPGN-UHFFFAOYSA-N
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Description

3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as DDC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclohexenone derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one exerts its biological effects by inhibiting the enzyme NADPH oxidase, which is responsible for the production of ROS. By inhibiting NADPH oxidase, 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one prevents the production of ROS and reduces oxidative stress in cells.
Biochemical and Physiological Effects:
3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a useful tool for studying the role of ROS in biological systems. It is easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase. Another area of interest is the study of the role of ROS in aging and age-related diseases. Additionally, 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one could be studied in combination with other compounds to determine if it has synergistic effects. Finally, the use of 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one as a therapeutic agent for various diseases could be explored further.
Conclusion:
3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a synthetic compound that has been extensively used in scientific research to study the role of ROS in biological systems. It has been found to exhibit various biochemical and physiological effects and is a useful tool for studying oxidative stress. While 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has some limitations for lab experiments, it remains a well-characterized compound that has potential for future research and therapeutic development.

Synthesis Methods

3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can be synthesized using a multistep process starting from 2,3-dichloroaniline. The first step involves the reaction of 2,3-dichloroaniline with acetylacetone to form 3-acetyl-2,3-dichloroaniline. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one.

Scientific Research Applications

3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been extensively used in scientific research as a tool to study the role of reactive oxygen species (ROS) in biological systems. It has been found to inhibit the production of ROS and prevent oxidative damage to cells. 3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been used to study the role of ROS in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

3-(2,3-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c1-14(2)7-9(6-10(18)8-14)17-12-5-3-4-11(15)13(12)16/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOVPXDPRUZPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143275
Record name 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

100445-54-3
Record name 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100445543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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